molecular formula C15H16ClNO2 B2477800 4-Chloronaphthalen-1-yl diethylcarbamate CAS No. 431906-85-3

4-Chloronaphthalen-1-yl diethylcarbamate

Cat. No.: B2477800
CAS No.: 431906-85-3
M. Wt: 277.75
InChI Key: CYMMHCOZWNOULJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloronaphthalen-1-yl diethylcarbamate is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a chlorinated naphthalene ring and a diethylcarbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloronaphthalen-1-yl diethylcarbamate typically involves the reaction of 4-chloronaphthalen-1-ol with diethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the diethylcarbamoyl chloride. The general reaction scheme is as follows:

4-Chloronaphthalen-1-ol+Diethylcarbamoyl chloride4-Chloronaphthalen-1-yl diethylcarbamate+HCl\text{4-Chloronaphthalen-1-ol} + \text{Diethylcarbamoyl chloride} \rightarrow \text{this compound} + \text{HCl} 4-Chloronaphthalen-1-ol+Diethylcarbamoyl chloride→4-Chloronaphthalen-1-yl diethylcarbamate+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

4-Chloronaphthalen-1-yl diethylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The chlorine atom on the naphthalene ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.

Major Products Formed

    Oxidation: Naphthoquinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted naphthalene derivatives, depending on the nucleophile used.

Scientific Research Applications

4-Chloronaphthalen-1-yl diethylcarbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloronaphthalen-1-yl diethylcarbamate involves its interaction with specific molecular targets. The diethylcarbamate group can interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-Chloronaphthalen-1-ol: A precursor in the synthesis of 4-Chloronaphthalen-1-yl diethylcarbamate.

    Naphthalene derivatives: Compounds with similar naphthalene ring structures but different functional groups.

Uniqueness

This compound is unique due to the presence of both a chlorinated naphthalene ring and a diethylcarbamate group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

(4-chloronaphthalen-1-yl) N,N-diethylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO2/c1-3-17(4-2)15(18)19-14-10-9-13(16)11-7-5-6-8-12(11)14/h5-10H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYMMHCOZWNOULJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)OC1=CC=C(C2=CC=CC=C21)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.